
(E)-3-(2-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide, also known as CIOA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CIOA is a member of the oxadiazole family of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
- This compound has been used as a precursor in the synthesis of various heterocyclic compounds, such as imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds have been evaluated for their antimicrobial activity, showcasing the potential of (E)-3-(2-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide in medicinal chemistry (Elmagd et al., 2017).
Herbicidal Activity
- Research has also been conducted on similar compounds for their potential as herbicidal inhibitors, particularly in the context of PSII electron transport. The herbicidal activity of these compounds suggests potential agricultural applications (Wang et al., 2004).
Corrosion Inhibition
- Photo-cross-linkable polymers related to this compound have been synthesized and evaluated for their ability to inhibit corrosion of mild steel in hydrochloric acid medium. This research indicates potential applications in materials science and engineering (Baskar et al., 2014).
Antimicrobial and Toxicity Studies
- Studies have been conducted on oxadiazoles similar to this compound for their antimicrobial activity and toxicity. Such research is crucial in the development of new pharmaceuticals and understanding their safety profile (Machado et al., 2005).
Fungal Pathogens and Pest Insect Control
- A library of compounds including 1,3,4-oxadiazoles has been evaluated for activity against fungal pathogens and pest insects, indicating the potential of these compounds in pest control and agricultural applications (Milinkevich et al., 2009).
Polymer Science
- Research has been conducted on polymers involving similar compounds for applications in controlled-release formulations and as supports for enzyme immobilization. This suggests their utility in various industrial and biotechnological applications (Tai et al., 2002).
Blue Light-Emitting Polyamides
- The compound has been involved in the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring, used to prepare novel polyamides and poly(amide-imide)s. These polymers exhibit blue fluorescence, opening up possibilities in the field of materials science for optical applications (Hamciuc et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3/c15-10-4-2-1-3-9(10)5-6-12(20)17-14-19-18-13(21-14)11-7-8-16-22-11/h1-8H,(H,17,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHGUYYQBCGRHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


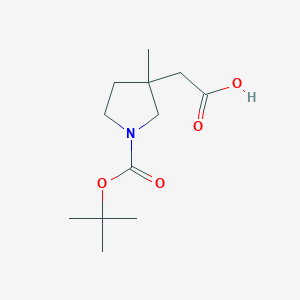

![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)

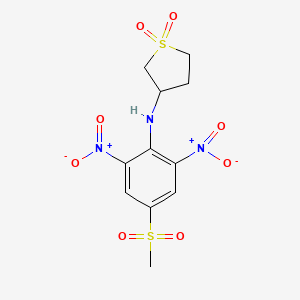

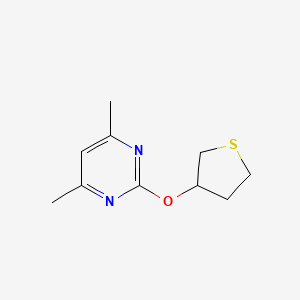


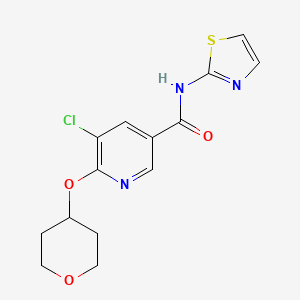
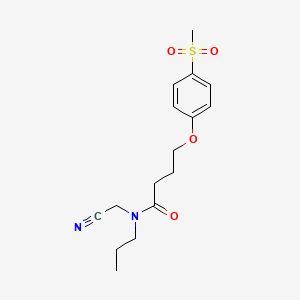

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride](/img/structure/B2953834.png)